4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the thiadiazine dioxide family, characterized by a benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide core. Key structural features include:
- A 5-bromothiophen-2-yl group attached via a ketone-containing ethyl chain.
- A 3-chlorophenyl substituent at the 2-position of the thiadiazine ring.
- The 1,1-dioxide moiety, which enhances electronic delocalization and influences intermolecular interactions.
Structural determination likely employs tools like SHELX for refinement and ORTEP-3 for graphical representation . Hydrogen bonding and ring puckering (discussed below) are pivotal in its solid-state behavior .
Properties
IUPAC Name |
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(3-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O4S2/c20-18-9-8-16(28-18)15(24)11-22-14-6-1-2-7-17(14)29(26,27)23(19(22)25)13-5-3-4-12(21)10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNQAGYUFUWBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC(=CC=C3)Cl)CC(=O)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiadiazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiourea and chlorinated aromatic compounds.
Introduction of the bromothiophene moiety: This step may involve bromination of thiophene followed by coupling reactions.
Attachment of the oxoethyl group: This can be done through acylation reactions using suitable reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for synthesizing new molecules with potential biological activities.
Biology
Biological assays: Studied for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Material science: Investigated for its properties in creating new materials with specific functionalities.
Mechanism of Action
The mechanism of action of “4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Research Methodologies
Crystallographic Tools :
- The compound’s structure would typically be resolved using SHELXL for refinement, leveraging its robustness in handling small-molecule data .
- ORTEP-3 enables visualization of thermal ellipsoids, critical for assessing substituent disorder .
Hydrogen Bonding Networks :
- The 3-chlorophenyl group may participate in C–H⋯π or halogen bonding, influencing crystal packing. Similar chlorophenyl motifs in other compounds show enhanced stability via Cl⋯Cl interactions .
- The 1,1-dioxide group likely forms strong N–H⋯O hydrogen bonds, a feature common in sulfonamide derivatives .
Ring Puckering Analysis :
- The thiadiazine ring’s conformation can be analyzed using Cremer-Pople coordinates. For six-membered rings, parameters like puckering amplitude (Q) and phase angles (φ) distinguish chair, boat, or twist-boat conformations .
Biological Activity
The compound 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine class and exhibits a range of biological activities due to its unique structural features. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure
The compound has the following structural formula:
IUPAC Name
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(3-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Key Functional Groups
- Thiadiazine ring : Contributes to various biological interactions.
- Bromothiophene moiety : Imparts unique electronic properties.
- Chlorophenyl group : Enhances lipophilicity and potential receptor interaction.
The biological activity of this compound can be attributed to its interaction with various biological targets:
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, structural analogs have shown inhibition against enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes .
Receptor Modulation
It is hypothesized that the compound could interact with specific receptors, potentially modulating their activity. For instance, compounds with similar structures have been noted for their ability to bind to GABA receptors and AMPA receptors, influencing neurotransmission .
Anticancer Activity
Recent studies indicate that derivatives of thiadiazines exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest through modulation of signaling pathways associated with cancer progression.
Antibacterial Activity
Research has demonstrated that compounds similar to this thiadiazine derivative possess antibacterial properties. For instance, derivatives containing bromothiophene have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Studies
A series of tests conducted on cancer cell lines revealed that the compound exhibits significant cytotoxicity. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Similar Compounds
The biological activities of this compound can be compared to other thiadiazine derivatives and bromothiophene-containing compounds. The following table highlights key differences:
| Compound | Main Activity | Notable Feature |
|---|---|---|
| 5-Bromothiophene Derivative | Antimicrobial | High lipophilicity |
| Benzodiazepine Analog | CNS effects | GABA receptor modulation |
| Other Thiadiazines | Anticancer | Diverse mechanisms of action |
Case Study 1: Anticancer Potential
A study investigated the effects of the compound on melanoma cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition capabilities. The compound was tested against COX enzymes and exhibited notable inhibitory activity, indicating potential use in anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
